Product packaging for 3-Amino-2,2,4,4-tetramethylthietane(Cat. No.:CAS No. 80875-05-4)

3-Amino-2,2,4,4-tetramethylthietane

Cat. No.: B1280664
CAS No.: 80875-05-4
M. Wt: 145.27 g/mol
InChI Key: SGBKWNVYBHTKLV-UHFFFAOYSA-N
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Description

Significance of Thietanes and their Derivatives in Organic Synthesis

Thietanes are four-membered heterocyclic compounds containing one sulfur and three carbon atoms in a saturated ring. wikipedia.org They are considered important aliphatic four-membered thiaheterocycles and are found in the structural motifs of some biological compounds. nih.govresearchgate.netnih.gov Thietanes and their derivatives also serve as versatile building blocks and intermediates in organic synthesis for the preparation of other sulfur-containing acyclic and heterocyclic compounds. nih.govresearchgate.net The presence of the sulfur atom within the strained four-membered ring imparts unique reactivity to thietanes, making them susceptible to ring-opening reactions, which is a key feature utilized in various synthetic pathways. solubilityofthings.com

The synthesis of thietanes can be achieved through several methods, including:

Inter- and intramolecular nucleophilic thioetherifications nih.govnih.gov

Photochemical [2+2] cycloadditions (thia-Paternò–Büchi reaction) nih.govnih.gov

Ring expansions and contractions nih.govnih.gov

Nucleophilic cyclizations nih.govnih.gov

One traditional and still widely used method involves the double nucleophilic displacement of 1,3-dihaloalkanes with sodium sulfide (B99878). beilstein-journals.org The development of new synthetic strategies continues to provide more efficient routes to these valuable compounds. nih.govnih.gov

Contextualization of Amino-Substituted Thietanes

Amino-substituted thietanes, such as 3-aminothietane and its derivatives, are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. researchgate.net These compounds have shown potential as antimicrobial, antiviral, and anticancer agents, which drives the need for efficient synthetic methods to further explore their therapeutic potential. researchgate.net

The synthesis of 3-aminothietane and its derivatives can be accomplished through various routes, including the ring-opening of aziridines, cyclization of β-amino sulfides, and substitution reactions on the thietane (B1214591) ring. researchgate.net For instance, a thietane derivative with a leaving group can react with an amine nucleophile to yield the desired 3-aminothietane product. researchgate.net The introduction of an amino group to the thietane scaffold can significantly influence the molecule's biological activity and pharmacokinetic properties.

Historical Overview of 3-Amino-2,2,4,4-tetramethylthietane Research

Research into thietane chemistry has been ongoing for many decades, with a review by Sander in 1965 covering the early developments. beilstein-journals.org The synthesis of thietane derivatives via double nucleophilic displacements of 1,3-dihaloalkanes is one of the oldest methods and continues to be relevant. beilstein-journals.org

The specific compound, this compound, is a derivative of thietane characterized by an amino group at the 3-position and four methyl groups at the 2- and 4-positions. A known synthesis for this compound involves the reaction of 2,2,4,4-tetramethyl-3-oxothietane with formamide (B127407) and boric acid in a Parr bomb heated to 175°C for 15 hours. prepchem.com This method provides a direct route to this specific amino-substituted thietane. While detailed historical research specifically on this compound is not extensively documented in readily available literature, its existence and synthesis are part of the broader and ongoing exploration of thietane chemistry and the search for novel bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NS B1280664 3-Amino-2,2,4,4-tetramethylthietane CAS No. 80875-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethylthietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBKWNVYBHTKLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(S1)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467943
Record name 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80875-05-4
Record name 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,4,4-Tetramethyl-3-thietanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3GB4RDK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for 3 Amino 2,2,4,4 Tetramethylthietane

Precursor Synthesis: 2,2,4,4-Tetramethylthietan-3-one

Established Synthetic Routes to 2,2,4,4-Tetramethylthietan-3-one

Detailed, peer-reviewed synthetic procedures specifically outlining the preparation of 2,2,4,4-Tetramethylthietan-3-one are not extensively documented in readily available chemical literature. The synthesis of related four-membered sulfur heterocycles, or thietanes, can be challenging due to ring strain and potential side reactions. General methods for thietanone synthesis may involve cyclization reactions of appropriate precursors, but specific routes for this tetramethyl-substituted variant remain sparsely described.

Optimization of Precursor Preparation

Given the limited availability of established routes, information regarding the optimization of the preparation for 2,2,4,4-Tetramethylthietan-3-one is also not available in the surveyed scientific literature.

Direct Synthesis of 3-Amino-2,2,4,4-tetramethylthietane

The primary method for synthesizing this compound is through the direct reductive amination of its ketone precursor, 2,2,4,4-Tetramethylthietan-3-one.

Leuckart Reaction for Reductive Amination of 2,2,4,4-Tetramethylthietan-3-one

The Leuckart reaction is a classic method in organic chemistry for converting ketones or aldehydes into amines. nih.govnih.gov This reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen donor and the reducing agent, typically requiring elevated temperatures to proceed. nih.gov A specific application of this reaction has been documented for the synthesis of this compound. The process involves heating the precursor ketone, 2,2,4,4-tetramethyl-3-oxothietane, with formamide in a sealed vessel at high temperatures. google.com

Reaction Parameters for the Synthesis of this compound

ReactantReagentCatalystTemperatureTime
2,2,4,4-tetramethyl-3-oxothietaneFormamideBoric Acid175 °C15 hours

The mechanism of the Leuckart reaction, particularly when using formamide, is a multi-step process. nih.govnih.gov

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the formamide nitrogen on the carbonyl carbon of the 2,2,4,4-Tetramethylthietan-3-one. nih.govacs.org

Formation of N-formyl Intermediate: Following the initial attack, a dehydration step occurs, leading to the formation of a resonance-stabilized N-formyl derivative. nih.govnih.gov

Reduction Step: At the high temperatures of the reaction, some formamide can hydrolyze to ammonium formate. acs.org The formate ion then acts as a hydride donor, reducing the intermediate. This step involves a hydride shift, resulting in the loss of carbon dioxide. nih.gov

Hydrolysis: The resulting N-formyl amine is subsequently hydrolyzed to yield the final primary amine, this compound. nih.gov

The efficiency of the Leuckart reaction can often be improved by the use of catalysts. While various systems have been explored for the general reaction, boric acid is specifically cited as a catalyst in the synthesis of this compound from its ketone precursor. google.com

Acid catalysts are known to increase the yield when formamide is used as the reagent. nih.gov The catalyst likely facilitates the initial addition of formamide to the carbonyl group and the subsequent dehydration step. In the documented procedure, a catalytic amount of boric acid is added to the reaction mixture of the thietane (B1214591) ketone and formamide before heating. google.com While less specifically documented for this particular thietane synthesis, other Lewis acids like magnesium chloride and ammonium sulfate (B86663) have also been noted to improve yields in Leuckart reactions. nih.gov

Reaction Conditions and Yield Optimization

The direct synthesis of this compound can be achieved via the reductive amination of 2,2,4,4-tetramethyl-3-oxothietane. One documented method involves a high-temperature, high-pressure reaction using formamide as the amine source. prepchem.com The reaction is typically conducted in a sealed vessel, such as a Teflon-lined Parr bomb, to handle the requisite conditions.

In a specific example, 2,2,4,4-tetramethyl-3-oxothietane is treated with formamide in the presence of a catalytic amount of boric acid. prepchem.com The mixture is heated in an oil bath at 175°C for 15 hours. This process, a variation of the Leuckart-Wallach reaction, utilizes formamide to act as both the aminating agent and the reducing agent, converting the ketone to the primary amine.

Optimization of this reaction would involve screening different catalysts, temperatures, and reaction times to improve the yield and minimize byproducts. The use of a sealed Parr bomb is crucial to prevent the escape of volatile reactants and to maintain the pressure generated at high temperatures.

Table 1: Reaction Conditions for Reductive Amination of 2,2,4,4-Tetramethyl-3-oxothietane

Parameter Condition Source
Starting Material 2,2,4,4-Tetramethyl-3-oxothietane prepchem.com
Reagent Formamide prepchem.com
Catalyst Boric Acid prepchem.com
Temperature 175°C prepchem.com
Time 15 hours prepchem.com

| Apparatus | Teflon lined Parr bomb | prepchem.com |

Alternative Reductive Amination Pathways for this compound

Beyond the Leuckart-Wallach type reaction, several other reductive amination protocols could theoretically be applied to the synthesis of this compound from its corresponding ketone. These methods often offer milder conditions and employ different reducing agents and nitrogen sources. organic-chemistry.org

One common alternative is catalytic hydrogenation, where the ketone reacts with ammonia (B1221849) in the presence of a metal catalyst (like Nickel, Cobalt, or Platinum) and hydrogen gas. organic-chemistry.org Another widely used method involves the formation of an imine intermediate from the ketone and an amine source, followed by in-situ reduction.

A variety of reducing agents are effective for this second step, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly mild and selective. More recently, reagents like borane-trimethylamine complex have been used for the reductive amination of amines with carbon dioxide under metal-free conditions. organic-chemistry.org Titanium(IV) isopropoxide can also be used to mediate the reductive amination of ketones, first by facilitating imine formation and then activating it for reduction by an agent like sodium borohydride.

Table 2: Potential Alternative Reductive Amination Reagents | Reagent System | Description | Source | | :--- | :--- | :--- | | H₂, Metal Catalyst, NH₃ | Catalytic hydrogenation using hydrogen gas and a nitrogen source. | organic-chemistry.org | | NaBH(OAc)₃ | A mild and selective reducing agent for pre-formed imines. | | | NaBH₃CN | A versatile and compatible reducing agent for reductive aminations. | | Ti(Oi-Pr)₄ / NaBH₄ | A two-step, one-pot system where the titanium reagent promotes imine formation prior to reduction. | | BH₃•N(C₂H₅)₃ | A dual-function reagent that can promote imine formation and act as the reductant. rsc.org |

Indirect Synthetic Routes to this compound

Indirect routes involve the construction of the thietane ring as a key step, either before or during the introduction of the amino group.

Ring-Opening Reactions of Three-Membered Heterocycles and Subsequent Displacement for Thietane Formation

The synthesis of thietanes can be accomplished through the ring expansion of thiiranes (three-membered sulfur heterocycles). rsc.orgacs.org This method provides an efficient pathway to the four-membered thietane ring. rsc.org

One such strategy involves the reaction of a thiirane (B1199164) with dimethyloxosulfonium methylide. rsc.org This ylide, typically generated from trimethyloxosulfonium iodide and a base like sodium hydride, acts as a nucleophile, opening the thiirane ring. rsc.org The resulting intermediate then undergoes an intramolecular displacement (cyclization) to form the thietane ring. rsc.org Another approach uses rhodium carbenoids generated from sulfonium (B1226848) acylmethylides to induce an electrophilic ring expansion of thiiranes. acs.org

Cyclization Reactions for Thietane Ring Construction

The construction of the thietane ring via cyclization is a fundamental approach in heterocyclic chemistry. beilstein-journals.org The most traditional method involves the reaction of a 1,3-dihaloalkane with a sulfide (B99878) source, such as sodium sulfide, leading to a double nucleophilic substitution. beilstein-journals.orgbeilstein-journals.org

However, this method is often not suitable for the synthesis of highly substituted thietanes, such as the 2,2,4,4-tetrasubstituted system of the target molecule. beilstein-journals.orgbeilstein-journals.org The significant steric hindrance around the reaction centers in precursors like 1,3-dihalo-2,2,4,4-tetramethylpropane would strongly favor elimination reactions over the desired intramolecular substitution (cyclization). beilstein-journals.orgbeilstein-journals.org Therefore, alternative cyclization strategies are often necessary for these sterically demanding scaffolds. nih.govlibretexts.org

Substitution Reactions on Thietane Scaffolds

An alternative indirect route involves performing substitution reactions on a pre-existing 2,2,4,4-tetramethylthietane (B12685398) scaffold that bears a suitable leaving group at the 3-position. For instance, 3-halo-2,2,4,4-tetramethylthietane could serve as a precursor.

This halo-thietane could then undergo a nucleophilic substitution reaction with an appropriate nitrogen nucleophile, such as ammonia, azide (B81097) followed by reduction, or a protected amine equivalent. A review of thietane synthesis indicates that nucleophilic ring-opening of oxiranes can generate thietane-3-ols, which could potentially be converted to a leaving group for subsequent amination. nih.gov This multi-step process allows for the late-stage introduction of the amino functionality onto the fully formed, sterically hindered thietane ring.

Comparative Analysis of Synthetic Efficiency and Selectivity

The choice of synthetic route to this compound depends on factors such as precursor availability, reaction scalability, and desired purity.

Direct Reductive Amination: The direct reductive amination of 2,2,4,4-tetramethyl-3-oxothietane using formamide is a convergent route. prepchem.com However, it requires harsh conditions (high temperature and pressure), which may not be suitable for all laboratory settings and could lead to decomposition or side reactions. prepchem.com Alternative reductive amination pathways using modern reagents like NaBH(OAc)₃ or catalytic systems could offer milder conditions and potentially higher selectivity, though they may require the synthesis of the ketone precursor first. organic-chemistry.org

Indirect Routes via Ring Construction:

Classical cyclization of 1,3-dihalides is highly inefficient and impractical for a 2,2,4,4-tetrasubstituted thietane due to competing elimination reactions caused by steric hindrance. beilstein-journals.org This route has very low selectivity for the desired cyclized product.

Chemical Reactivity and Transformation of 3 Amino 2,2,4,4 Tetramethylthietane

Reactions Involving the Thietane (B1214591) Ring System

The reactivity of the thietane ring in 3-Amino-2,2,4,4-tetramethylthietane is dominated by its inherent ring strain, making it susceptible to various ring-opening and transformation reactions. However, the bulky methyl groups at the 2- and 4-positions introduce considerable steric hindrance, which can modulate the accessibility of the sulfur and carbon atoms to attacking reagents.

Nucleophilic Ring-Opening Reactions of this compound

The four-membered thietane ring, while less strained than its three-membered thiirane (B1199164) counterpart, can undergo nucleophilic ring-opening reactions. These reactions are driven by the relief of ring strain. In the case of this compound, the substitution pattern dictates that nucleophilic attack is most likely to occur at the carbon atoms of the ring (C2 or C4). However, the significant steric shielding by the four methyl groups makes these positions less accessible to nucleophiles.

Generally, the ring-opening of thietanes can be initiated by a variety of nucleophiles, including organometallic reagents, amines, and thiols. For instance, nucleophiles like butyllithium (B86547) are known to open the thietane ring. wikipedia.org The reaction proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a carbon-sulfur bond. In the context of this compound, such a reaction would be expected to be sluggish due to the steric hindrance.

While specific studies on the nucleophilic ring-opening of this compound are not extensively documented, analogous reactions with other substituted thietanes provide insight. For example, the synthesis of certain thietane derivatives involves the nucleophilic ring-opening of precursor heterocycles like oxiranes by sulfur nucleophiles, followed by intramolecular cyclization. nih.govbeilstein-journals.org This highlights the general susceptibility of strained rings to nucleophilic attack. The presence of the amino group in the target molecule could also influence the reaction, potentially acting as an internal nucleophile under certain conditions or by altering the electronic properties of the ring.

Electrophilic Reactions at the Sulfur Atom of the Thietane Ring

The sulfur atom in the thietane ring possesses lone pairs of electrons, making it a potential site for electrophilic attack. Common electrophilic reactions at sulfur include oxidation and alkylation.

Oxidation: The sulfur atom can be oxidized to form a sulfoxide (B87167) or a sulfone. These transformations significantly alter the geometry and electronic properties of the ring. The oxidation of the sulfur atom would increase the ring strain due to the introduction of the larger sulfoxide or sulfone group.

ReactantOxidizing AgentProductReference
Thietane DerivativePeroxy acids (e.g., m-CPBA)Thietane-1-oxideN/A
Thietane DerivativePotassium permanganateThietane-1,1-dioxide mdpi.com

This table presents generalized oxidation reactions of thietanes based on known chemistry, as specific data for this compound is not available.

Alkylation: The sulfur atom can also react with electrophiles such as alkyl halides to form sulfonium (B1226848) salts. The resulting sulfonium salt would be highly strained and likely prone to subsequent reactions, such as ring-opening.

Photochemical Reactions and Ring Transformations of Thietane Derivatives

Thietane derivatives are known to undergo a variety of photochemical reactions, often leading to ring transformations or the formation of new cyclic systems. A notable example is the thia-Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of a thiocarbonyl compound with an alkene to form a thietane. nih.govbeilstein-journals.org While this is a method for thietane synthesis, the reverse reaction, or other photochemical rearrangements, can be expected for existing thietane rings.

Some spirothietanes derived from isobenzofuran-1-thiones have been observed to be unstable and undergo thermal rearrangement through ring-cleavage. nih.gov This suggests that the thietane ring in certain structural contexts can be labile. Highly strained tricyclic and pentacyclic thietane derivatives have been synthesized via intramolecular photo [2+2] cycloadditions, indicating that the thietane moiety can be part of complex polycyclic systems. nih.gov

Thermal Stability and Degradation Pathways of the Thietane Ring

The thermal stability of the thietane ring is influenced by its substitution pattern and the presence of functional groups. The inherent ring strain makes thietanes generally less stable than their acyclic or larger-ring counterparts. Thermal decomposition can lead to fragmentation of the ring, often producing alkenes and sulfur-containing species.

Studies on hindered amine light stabilizers (HALS), which can have structures analogous to parts of the target molecule, show that thermal decomposition can occur through various pathways, including ester cleavage and scission of C-N bonds within the piperidine (B6355638) ring. researchgate.net While not a direct analogue, this suggests that the thermal degradation of this compound could involve multiple bond-breaking events. The pyrolysis of sulfur-containing heterocycles like thiophene (B33073) has been studied, revealing complex decomposition pathways that lead to the formation of smaller molecules and radicals. researchgate.net The pyrolysis of ethane (B1197151) and propane (B168953) also provides a general understanding of hydrocarbon degradation at high temperatures. researchgate.net

Reactions Involving the Amino Functionality of this compound

The primary amino group at the 3-position of the thietane ring is a key site of reactivity, allowing for a range of functionalization reactions. However, its reactivity is significantly influenced by the steric hindrance from the adjacent gem-dimethyl groups.

Amidation and Peptide Coupling Reactions

The amino group of this compound can undergo acylation with carboxylic acids or their derivatives to form amides. This reaction is fundamental in the synthesis of a wide array of chemical compounds.

In the context of peptide synthesis, the sterically hindered nature of the amino group in this compound presents a challenge for peptide bond formation. Specialized coupling reagents and conditions are often required to efficiently couple sterically hindered amino acids. nih.govuni-kiel.debachem.com

Common coupling reagents used for hindered amino acids include carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often in the presence of additives like HOBt (1-hydroxybenzotriazole) to suppress racemization. peptide.com Onium-type coupling reagents, such as PyBOP and HBTU, are also effective for coupling hindered amino acids. uni-kiel.de The choice of base is also critical, with sterically hindered non-nucleophilic bases like collidine and diisopropylethylamine (DIPEA) being preferred. acs.org

The development of protecting-group-free amidation methods using Lewis acid catalysts has also been explored for amino acids, which could potentially be applied to hindered amines like the title compound. nih.gov

Coupling ReagentAdditiveBaseKey FeaturesReference
DCC/DICHOBtNMM/DIPEACommonly used, minimizes racemization. peptide.com
PyBOP/HBTU-DIPEAEffective for hindered amino acids. uni-kiel.de
Benzotriazole Activation--Route for synthesis of sterically hindered peptides. nih.gov

This table summarizes common coupling reagents and conditions used for sterically hindered amino acids, which would be relevant for the amidation of this compound.

Acylation Reactions

No specific studies detailing the acylation of this compound with acylating agents like acid chlorides or anhydrides were found.

Derivatization for Analytical and Synthetic Purposes

There is no available research focused on the derivatization of this specific compound for analytical purposes, such as enhancing volatility for gas chromatography or for creating derivatives for synthetic applications.

Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

Literature describing the condensation reaction between this compound and various aldehydes or ketones to form the corresponding Schiff bases (imines) is not present in the searched scientific databases.

Mechanistic Investigations of this compound Reactions

Without published studies on its reactivity, there are consequently no mechanistic investigations available that elucidate the pathways of its reactions.

Spectroscopic and Structural Elucidation of 3 Amino 2,2,4,4 Tetramethylthietane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 3-Amino-2,2,4,4-tetramethylthietane would be expected to show distinct signals corresponding to the different types of protons in the molecule. The analysis would focus on chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) to deduce the connectivity of protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected Multiplicity
Methyl Protons (C(CH₃)₂)~ 1.2 - 1.5Singlet
Methine Proton (CH-N)~ 3.0 - 3.5Singlet
Amine Protons (NH₂)Variable (broad singlet)Broad Singlet

Note: This is a hypothetical representation. Actual chemical shifts can vary based on the solvent and other experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Methyl Carbons (C(CH₃)₂)~ 25 - 35
Quaternary Carbons (C(CH₃)₂)~ 40 - 50
Methine Carbon (CH-N)~ 50 - 60
Carbon-Sulfur Bond (C-S)~ 30 - 40

Note: This is a hypothetical representation. Actual chemical shifts can vary based on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insights into the functional groups present in a molecule.

Vibrational Analysis and Functional Group Identification

The IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the amine and alkyl groups, as well as vibrations associated with the thietane (B1214591) ring.

Expected Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (broad)
C-H Stretch (Alkyl)2850 - 3000
N-H Bend (Amine)1590 - 1650
C-S Stretch600 - 800

Note: This is a hypothetical representation. Actual frequencies can be influenced by the molecular environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of bonds within the molecule. This fragmentation pattern would serve as a fingerprint for the compound's structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. nih.gov

For this compound, the empirical formula is C₇H₁₅NS. sigmaaldrich.com Using the exact masses of the most abundant isotopes of its constituent elements (C: 12.000000, H: 1.007825, N: 14.003074, S: 31.972071), the theoretical monoisotopic mass of the neutral molecule can be calculated. The protonated molecule [M+H]⁺ is often observed in techniques like electrospray ionization (ESI).

Species Formula Calculated Exact Mass (m/z)
Neutral Molecule (M)C₇H₁₅NS145.09252
Protonated Molecule [M+H]⁺C₇H₁₆NS⁺146.10030

The experimentally determined exact mass from an HRMS measurement would be expected to be in very close agreement with this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition of the compound.

Fragmentation Patterns and Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural insights through the analysis of fragmentation patterns. When the ionized molecule is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound would be influenced by the presence of the amino group and the thietane ring.

In mass spectrometry, aliphatic amines typically undergo alpha-cleavage, which is the cleavage of the C-C bond adjacent to the C-N bond. libretexts.org For this compound, this would involve the cleavage of the C2-C3 or C4-C3 bond. Another characteristic fragmentation for amines is the loss of ammonia (B1221849) (NH₃). The thietane ring, a four-membered ring containing a sulfur atom, can also undergo ring-opening followed by fragmentation. Fragmentation of ethers, which are analogous to thioethers, often occurs alpha to the heteroatom. libretexts.org

A plausible fragmentation pathway for this compound is proposed below. The initial ionization would likely form the molecular ion (M⁺˙).

Proposed Fragment Ion Structure/Description Proposed m/z
[C₇H₁₅NS]⁺˙Molecular Ion145
[C₆H₁₂S]⁺˙Loss of the amino group (•NH₂) and a hydrogen atom116
[C₅H₁₀]⁺˙Loss of isobutylene (B52900) from the molecular ion70
[C₄H₈N]⁺Alpha-cleavage at C2-C3 or C4-C3 bond70
[C₃H₇S]⁺Cleavage of the thietane ring75

Analysis of the relative abundances of these and other fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Electronic Absorption (UV-Vis) Spectroscopy

Electronic Absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the chromophores present in the molecule.

The UV absorption of proteins and other biological molecules in the range of 230–300 nm is dominated by the aromatic side-chains of tryptophan, tyrosine, and phenylalanine residues. nih.gov this compound lacks aromatic chromophores. The primary functional groups that could exhibit UV absorption are the amino group (-NH₂) and the thioether (-S-).

Saturated amines and thioethers generally have weak absorptions in the UV region.

n → σ* transitions: The non-bonding electrons on the nitrogen and sulfur atoms can be excited to an anti-bonding σ* orbital. These transitions are typically of low intensity and occur at shorter wavelengths, often below 200 nm for amines and in the 200-220 nm region for thioethers.

Functional Group Type of Transition Expected λmax Range (nm)
Amino (-NH₂)n → σ< 200
Thioether (-S-)n → σ200 - 220

Therefore, the UV-Vis spectrum of this compound is expected to show weak absorption bands in the far UV region, and it would be largely transparent at wavelengths longer than 230 nm. The exact λmax and ε values would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination (if available)

As of the current literature survey, there is no publicly available crystal structure for this compound in the Cambridge Structural Database (CSD) or other common databases. The ability to obtain a crystal structure is highly dependent on the ability to grow single crystals of sufficient quality. nih.gov

If a crystal structure were to be determined, it would provide invaluable information, including:

The precise bond lengths and angles of the thietane ring, which would reveal the extent of ring strain.

The conformation of the four-membered ring (puckered or planar).

The orientation of the amino group relative to the thietane ring (axial or equatorial).

Intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group.

In the absence of experimental X-ray data, computational modeling techniques such as Density Functional Theory (DFT) could be employed to predict the gas-phase geometry of this compound.

Theoretical and Computational Chemistry of 3 Amino 2,2,4,4 Tetramethylthietane

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the geometric and electronic properties of molecules. For 3-Amino-2,2,4,4-tetramethylthietane, a combination of Density Functional Theory (DFT) and ab initio methods would provide a detailed understanding of its molecular characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for the computational study of molecular structures, offering a favorable balance between accuracy and computational cost. For this compound, geometry optimization would be the initial step to determine the most stable three-dimensional arrangement of its atoms. Functionals such as B3LYP or ωB97X-D, combined with a suitable basis set like 6-311+G(d,p), would be appropriate for this purpose. These methods are well-suited for capturing the electron correlation effects and dispersion forces that are important in a sterically crowded molecule like this one.

The optimized geometry would provide key structural parameters, including bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the geometry of the thietane (B1214591) ring, which is expected to be puckered, and the orientation of the amino group. The presence of four methyl groups is anticipated to significantly influence the ring's conformation and the steric environment around the amino substituent.

A hypothetical table of optimized geometric parameters for the puckered thietane ring is presented below to illustrate the expected outcomes of such a calculation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

Parameter Predicted Value
C-S Bond Length 1.85 Å
C-C Bond Length (in ring) 1.56 Å
C-N Bond Length 1.47 Å
C-S-C Bond Angle 78.5°
C-C-C Bond Angle (in ring) 95.0°

Note: These values are illustrative and based on typical values for substituted thietanes.

Ab Initio Methods for Electronic Properties

To further refine the understanding of the electronic properties of this compound, higher-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could be employed. While computationally more demanding, these methods provide a more accurate description of electron correlation. These calculations would be particularly useful for benchmarking the DFT results and for obtaining more precise values for properties like ionization potential and electron affinity.

Conformational Analysis and Ring Strain Studies of the Thietane Ring

The four-membered thietane ring is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle. The presence of four methyl groups on the C2 and C4 positions of this compound is expected to introduce additional steric strain. A thorough conformational analysis would be necessary to identify the most stable conformer(s). This would involve systematically rotating the bonds and calculating the energy of each resulting conformation. The puckered nature of the thietane ring allows for different conformations, and the bulky tetramethyl substitution will likely create a significant energy barrier between them.

The ring strain energy (RSE) can be quantified using homodesmotic reactions. nih.govosti.gov This computational approach involves creating a balanced chemical reaction where the number and types of bonds are conserved on both the reactant and product sides, allowing for the isolation of the strain energy. For this compound, a suitable homodesmotic reaction would be:

C₅H₁₁NS(cyclic) + 4 CH₃CH₂CH₃ → CH₃CH(NH₂)CH₂SCH(CH₃)₂ + 2 CH₃C(CH₃)₂CH₃

The calculated enthalpy change for this reaction would provide an estimate of the RSE. The RSE is a critical factor in predicting the reactivity of the molecule, as the release of this strain can be a driving force for ring-opening reactions. osti.gov

Molecular Orbital Theory and Electronic Transitions (e.g., HOMO-LUMO Analysis)

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability; a larger gap generally implies lower reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms, reflecting the presence of lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the C-S antibonding orbitals of the thietane ring. The amino group, being an electron-donating group, would be expected to raise the energy of the HOMO, potentially making the molecule more nucleophilic compared to an unsubstituted thietane.

An analysis of the electronic transitions, which can be calculated using Time-Dependent DFT (TD-DFT), would provide insight into the molecule's potential UV-Vis absorption spectrum. The primary electronic transitions would likely involve the promotion of an electron from the HOMO to the LUMO.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV) Primary Atomic Contribution
LUMO -0.5 C-S (antibonding)
HOMO -8.2 N (lone pair), S (lone pair)

Note: These values are illustrative and intended to represent the expected qualitative trend.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, several reaction pathways could be explored, such as ring-opening reactions initiated by nucleophiles or electrophiles, or reactions involving the amino group.

By mapping the potential energy surface for a given reaction, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state provide crucial information about the reaction's feasibility and kinetics. For instance, a computational study could model the reaction of the thietane with an electrophile, predicting whether the reaction would proceed via a concerted or a stepwise mechanism and identifying the most likely site of attack. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Such studies would provide valuable insights into the chemical behavior and potential synthetic applications of this sterically hindered thietane derivative.

Synthetic Applications and Advanced Intermediate Chemistry of 3 Amino 2,2,4,4 Tetramethylthietane

Role as a Chiral or Achiral Building Block in Complex Molecule Synthesis

3-Amino-2,2,4,4-tetramethylthietane is an achiral molecule. However, its rigid, three-dimensional structure makes it a valuable scaffold for introducing specific spatial arrangements in larger, more complex molecules. The gem-dimethyl groups on the thietane (B1214591) ring lock the conformation, providing a well-defined and predictable structural element.

In the synthesis of complex molecules, this compound can serve as a non-natural amino acid surrogate. Its incorporation can impart unique conformational constraints and physicochemical properties to the target molecule. For instance, the bulky tetramethylthietane moiety can influence molecular recognition processes, such as enzyme-substrate or receptor-ligand interactions. The development of a highly trans-diastereoselective synthesis of tert-butyl(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate from 2,2,4,4-tetramethylcyclobutane-1,3-dione highlights the utility of related tetramethyl-substituted cyclic structures as synthons for complex targets. nih.gov

The synthesis of this compound itself can be achieved from 2,2,4,4-tetramethyl-3-oxothietane using formamide (B127407) and boric acid. prepchem.com This straightforward synthesis makes the building block accessible for broader applications. prepchem.com

Utilization in the Preparation of Amino Acid Derivatives and Peptidomimetics

The primary amino group of this compound allows for its direct use in the synthesis of novel amino acid derivatives and peptidomimetics. These derivatives are of significant interest in drug discovery as they can lead to peptides with enhanced stability, receptor affinity, and altered biological activity.

Synthesis of L-Aspartyl-D-Alanine N-(2,2,4,4-tetramethylthietan-3-yl)amide

While specific details on the synthesis of L-Aspartyl-D-Alanine N-(2,2,4,4-tetramethylthietan-3-yl)amide are not extensively reported in the provided search results, the synthesis of related tripeptides provides a basis for its potential preparation. nih.gov Generally, the synthesis would involve the coupling of the N-protected L-aspartyl-D-alanine dipeptide with this compound. The bulky nature of the thietane amine might necessitate optimized coupling conditions to achieve a good yield. The resulting tripeptide amide would incorporate the rigid thietane moiety at the C-terminus, which could significantly influence its conformational preferences and interaction with biological targets. nih.gov

Strategies for Incorporating Thietane-Derived Amino Acids into Peptide Structures

The incorporation of non-proteinogenic amino acids, including those derived from thietane, into peptide chains is a key strategy in peptidomimetic design. scispace.comnih.gov Standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be adapted for this purpose. scispace.comscispace.com

Key strategies include:

Pre-formation of the Thietane Amino Acid: this compound can be protected at the amino group (e.g., with Fmoc or Boc) and then coupled to the growing peptide chain using standard peptide coupling reagents. peptide.com

Post-synthetic Modification: While less common for this specific building block, in some cases, a precursor on the peptide could be modified to form the thietane ring.

The choice of protecting groups and coupling reagents is crucial to overcome the steric hindrance of the tetramethyl-substituted thietane ring. peptide.com The use of more reactive coupling agents or extended reaction times may be necessary.

Development of Novel Synthetic Pathways Enabled by this compound

The unique reactivity of this compound can enable the development of novel synthetic pathways. Its nucleophilic amino group can participate in a variety of reactions to form new carbon-nitrogen bonds.

For example, its reaction with electrophiles can lead to a diverse range of derivatives. The synthesis of 3-amino- and 3-thio-pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones from a common precursor demonstrates the utility of substituted amines in creating novel heterocyclic systems. umich.edu Similarly, the reaction of 3-amino-1,2,4-triazole with diethyl phosphite (B83602) and triethyl orthoformate to form aminomethylenebisphosphonates showcases the potential for creating novel molecular architectures. mdpi.com

Future Directions for Research and Development in this compound Chemistry

The field of this compound chemistry holds promise for further exploration and development.

Future research could focus on:

Asymmetric Synthesis: Developing methods for the enantioselective synthesis of chiral derivatives of this compound would significantly expand its utility as a chiral building block.

Novel Peptidomimetics: The systematic incorporation of this building block into a wider range of peptides to study its effect on conformation, stability, and biological activity is a promising area. This includes exploring its use in cyclic peptides and other constrained architectures. nih.gov

Materials Science: The rigid thietane core could be exploited in the design of novel polymers and materials with specific thermal or mechanical properties.

Catalysis: The amino group, in conjunction with the thietane sulfur atom, could be explored for its potential in organocatalysis.

Medicinal Chemistry: Further investigation into the use of this compound derivatives as scaffolds for the development of new therapeutic agents is warranted. The synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid for use as medicaments highlights the potential of related heterocyclic amino acid derivatives. google.com

Q & A

Q. What validation criteria ensure reliability in computational predictions for thietane reactivity?

  • Methodological Answer : Compare predicted vs. experimental Hammett σ values for substituent effects. Use k-fold cross-validation in machine learning models to avoid overfitting. Collaborate with open-source platforms (e.g., Gaussian, ORCA) to benchmark computational protocols against published datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.